molecular formula C10H8BrNO3 B12280884 Ethyl 5-bromobenzo[d]oxazole-2-carboxylate

Ethyl 5-bromobenzo[d]oxazole-2-carboxylate

Cat. No.: B12280884
M. Wt: 270.08 g/mol
InChI Key: BYEKMCSYKVWMOL-UHFFFAOYSA-N
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Description

Ethyl 5-bromobenzo[d]oxazole-2-carboxylate (CAS 1100752-69-9) is a high-value chemical building block for research and development. This compound features a benzo[d]oxazole core, a privileged scaffold in medicinal chemistry, functionalized with a bromo substituent and an ethyl ester group. These moieties make it a versatile intermediate for constructing complex molecules via cross-coupling reactions and other synthetic transformations. The 2-aminobenzo[d]oxazole scaffold has been identified as a viable core for developing potent inhibitors, with research demonstrating its application in the synthesis of compounds that target the S1P1 receptor pathway . Specifically, derivatives of this scaffold have shown promise as potent inhibitors of the S1P exporter Spns2, a target with therapeutic potential for conditions like multiple sclerosis and kidney fibrosis . As a key synthetic intermediate, this compound is intended for use in pharmaceutical development, organic synthesis, and biological research. It is supplied For Research Use Only and is strictly not intended for diagnostic or therapeutic use. Researchers are advised to handle this material with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8BrNO3

Molecular Weight

270.08 g/mol

IUPAC Name

ethyl 5-bromo-1,3-benzoxazole-2-carboxylate

InChI

InChI=1S/C10H8BrNO3/c1-2-14-10(13)9-12-7-5-6(11)3-4-8(7)15-9/h3-5H,2H2,1H3

InChI Key

BYEKMCSYKVWMOL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(O1)C=CC(=C2)Br

Origin of Product

United States

Reaction Mechanisms and Mechanistic Investigations

Elucidation of Cyclization Mechanisms for Benzoxazole (B165842) Ring Formation

The synthesis of 2-substituted benzoxazoles, including derivatives like Ethyl 5-bromobenzo[d]oxazole-2-carboxylate, is commonly achieved through the cyclization of precursor molecules. nih.gov A prevalent method involves the condensation and subsequent intramolecular cyclization of o-aminophenols with various electrophilic partners. jocpr.com

One of the well-established routes to 2-substituted benzoxazoles is the reaction of 2-aminophenols with reagents such as carboxylic acids or their derivatives. jocpr.comnih.gov In the context of this compound, a plausible precursor is an ethyl-oxalamide derivative of 2-amino-4-bromophenol (B1269491). A study on the synthesis of benzoxazole-2-carboxylate derivatives utilized a one-pot protocol involving the Mitsunobu reagent (diethyl azodicarboxylate and triphenylphosphine) with ethyl-oxalamide derivatives of 2-aminophenols. researchgate.net The cyclization in this case is proposed to proceed via a 5-endo-trig pathway, which was found to be preferred over a 6-exo-trig cyclization based on experimental results and density functional theory (DFT) calculations. researchgate.net

The general mechanism for the formation of the benzoxazole ring from a 2-aminophenol (B121084) and a carboxylic acid derivative typically involves two key stages:

Amide Formation: An initial reaction between the amino group of the 2-aminophenol and the carboxylic acid derivative to form an N-(2-hydroxyphenyl)amide intermediate.

Intramolecular Cyclization: The subsequent intramolecular nucleophilic attack of the hydroxyl group onto the carbonyl carbon of the amide, followed by dehydration, leads to the formation of the oxazole (B20620) ring.

In an alternative approach, the cyclization of phenolic Schiff bases, formed from the condensation of o-aminophenols and aldehydes, can also yield benzoxazoles through oxidative cyclization. jocpr.com Furthermore, electrochemical methods have been developed where the oxidative cyclization of ortho-iminophenols to benzoxazoles is suggested to occur via a 2,3-dihydrobenzoxazole intermediate. acs.org DFT studies support a concerted reductive elimination as a plausible mechanistic pathway for the formation of the benzoxazole ring in these electrochemical syntheses. acs.org

Role of Specific Catalysts in Reaction Pathways (e.g., Metal Catalysis, Acid Catalysis)

Catalysts play a pivotal role in facilitating the synthesis of benzoxazoles, often leading to higher yields, milder reaction conditions, and improved selectivity. Both acid and metal catalysts are extensively used in the formation of the benzoxazole ring.

Acid Catalysis: Strong acids are frequently employed to catalyze the condensation and cyclization reaction between o-aminophenols and carboxylic acids or their derivatives. jocpr.comnih.gov The acid protonates the carbonyl oxygen of the carboxylic acid derivative, enhancing its electrophilicity and facilitating the initial nucleophilic attack by the amino group of the 2-aminophenol. Subsequently, the acid promotes the dehydration step, which is the final stage of the benzoxazole ring formation. Various acid catalysts, including mineral acids like sulfuric acid and polyphosphoric acid, have been utilized. ijpsonline.com The use of polyphosphoric acid has been shown to improve the yield of 2,5-disubstituted oxazoles. ijpsonline.com

Metal Catalysis: Transition metal catalysts, particularly copper and palladium, have been instrumental in the development of modern benzoxazole syntheses. One notable method is the copper-catalyzed intramolecular cyclization of o-haloanilides. nih.govorganic-chemistry.org This approach is particularly relevant to the synthesis of this compound, given the bromo-substituent on the precursor. In these reactions, a combination of a copper(I) source, such as CuI, and a ligand like 1,10-phenanthroline (B135089) is often employed. organic-chemistry.org The proposed mechanism involves an oxidative insertion of the copper catalyst into the carbon-halogen bond, followed by an intramolecular C-O bond formation and reductive elimination to yield the benzoxazole product. organic-chemistry.org The rate of this reaction is dependent on the nature of the halogen, following the order I > Br > Cl, which is consistent with oxidative addition being the rate-determining step. organic-chemistry.org

Palladium-mediated oxidative cyclization has also been described for the synthesis of substituted benzoxazoles. jocpr.com Additionally, yttrium triflate (Y(OTf)3) has been shown to catalyze a cascade reaction of benzoxazoles with propargylic alcohols, demonstrating the utility of Lewis acids in transformations of the benzoxazole ring itself. rsc.org

The following table summarizes the role of different catalysts in benzoxazole synthesis:

Catalyst TypeSpecific Catalyst ExampleRole in Reaction PathwayRelevant Precursor Type
Acid CatalystPolyphosphoric AcidPromotes condensation and dehydrationo-aminophenol and carboxylic acid
Metal Catalyst (Copper)CuI / 1,10-phenanthrolineCatalyzes intramolecular C-O bond formation via oxidative additiono-haloanilide
Metal Catalyst (Palladium)Palladium saltsMediates oxidative cyclizationo-aminophenol and various partners
Lewis AcidY(OTf)3Catalyzes ring-opening and annulation reactions of benzoxazolesBenzoxazole and propargylic alcohol

Intramolecular vs. Intermolecular Reaction Dynamics in Benzo[d]oxazole Synthesis

The formation of the benzoxazole ring is fundamentally an intramolecular process, typically involving the cyclization of a pre-formed intermediate. However, the initial steps leading to this intermediate can be either intramolecular or intermolecular.

A common strategy involves the intermolecular reaction of a 2-aminophenol with an electrophilic partner, such as a carboxylic acid, acyl chloride, or aldehyde, to form an acyclic intermediate. jocpr.com This is then followed by an intramolecular cyclization to form the benzoxazole ring. For instance, the reaction of 2-aminophenol with an acyl chloride first forms an N-(2-hydroxyphenyl)amide in an intermolecular fashion, which then undergoes an intramolecular cyclization.

In contrast, methods such as the copper-catalyzed cyclization of o-haloanilides are inherently intramolecular from the perspective of the key bond-forming step. organic-chemistry.org In this case, the precursor already contains all the necessary atoms for the benzoxazole ring, and the catalyst facilitates the intramolecular C-O bond formation.

Influence of Substituent Electronic and Steric Effects on Reaction Outcome (e.g., on Yield and Selectivity of Cyclization)

The electronic and steric properties of substituents on the 2-aminophenol ring can significantly impact the yield and selectivity of the benzoxazole formation. In the case of this compound, the bromo group at the 5-position and the ethoxycarbonyl group at the 2-position play crucial roles.

A study on the synthesis of benzoxazole-2-carboxylate derivatives through a Mitsunobu reaction of ethyl-oxalamide derivatives of 2-aminophenols provided specific insights into these effects. researchgate.net It was observed that electron-donating groups at the C-5 position of the 2-aminophenol ring increased the yield of the cyclized product. researchgate.net This suggests that the nucleophilicity of the phenolic oxygen is a key factor in the cyclization step. Conversely, an electron-withdrawing group like the bromo substituent at the C-5 position would be expected to decrease the nucleophilicity of the phenolic oxygen, potentially leading to a lower yield or requiring more forcing reaction conditions.

The same study noted that electron-withdrawing groups at the C-6 position increased the yield of the benzoxazole product. researchgate.net This indicates a more complex interplay of electronic effects than simple nucleophilicity. It was also found that the presence of a carboxylic acid group on the benzene (B151609) ring completely inhibited the cyclization, highlighting the sensitivity of the reaction to the electronic nature of the substituents. researchgate.net

The following table, based on the findings from the study on benzoxazole-2-carboxylate synthesis, illustrates the influence of substituent electronic effects on the reaction yield. researchgate.net

Substituent PositionElectronic Nature of SubstituentEffect on Cyclization Yield
C-5Electron-donatingIncreased
C-5Electron-withdrawing (e.g., Bromo)Expected to be decreased
C-6Electron-withdrawingIncreased
Any positionCarboxylic acidInhibited

Steric effects can also play a role, although they are often less pronounced than electronic effects in these types of cyclizations unless very bulky groups are involved. Substituents ortho to the reacting groups (the amino and hydroxyl groups) could potentially hinder the approach of the reacting partners or the conformational changes required for cyclization.

Reactivity Profile and Derivatization Chemistry of Ethyl 5 Bromobenzo D Oxazole 2 Carboxylate

Transformations Involving the Bromo Substituent at C-5

The bromine atom at the C-5 position of the benzoxazole (B165842) ring is a versatile handle for introducing molecular complexity through various substitution and coupling reactions.

The electron-withdrawing nature of the fused oxazole (B20620) ring and the carboxylate group can facilitate nucleophilic aromatic substitution (SNAr) at the C-5 position, particularly with strong nucleophiles. While direct studies on ethyl 5-bromobenzo[d]oxazole-2-carboxylate are not extensively documented, the synthesis of related amino-benzoxazoles suggests this pathway is viable. For instance, the formation of 5-aminobenzo[d]oxazole derivatives often involves the displacement of a halogen at this position by an amine nucleophile. Such reactions are typically carried out in a polar aprotic solvent, and the presence of a base may be required to neutralize the hydrogen halide formed.

The reaction of this compound with various amines would be expected to yield the corresponding 5-amino derivatives, which are valuable intermediates in medicinal chemistry.

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution

Nucleophile Solvent Base Temperature Product
Ammonia DMF K₂CO₃ 100-150 °C Ethyl 5-aminobenzo[d]oxazole-2-carboxylate
Piperidine DMSO K₂CO₃ 100-150 °C Ethyl 5-(piperidin-1-yl)benzo[d]oxazole-2-carboxylate

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the bromo substituent at C-5 serves as an excellent electrophilic partner in these transformations. uwindsor.ca

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. uwindsor.canih.gov This method is widely used to introduce aryl or heteroaryl substituents. For this compound, a Suzuki-Miyaura reaction with various arylboronic acids would yield 5-arylbenzo[d]oxazole derivatives. A typical catalyst system involves a palladium(0) source, such as Pd(PPh₃)₄ or one generated in situ from a Pd(II) precursor and a phosphine (B1218219) ligand, with a base like sodium carbonate or potassium phosphate. nih.gov

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.orgthieme-connect.de This reaction is typically catalyzed by a palladium complex in the presence of a base, such as triethylamine. thieme-connect.debeilstein-journals.org Reacting this compound with alkenes like acrylates or styrenes would lead to the formation of 5-vinyl or 5-styryl derivatives, respectively. The reaction generally exhibits high E-selectivity. organic-chemistry.org

Sonogashira Coupling: This reaction enables the formation of a C-C bond between the aryl bromide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. nih.govorganic-chemistry.org The Sonogashira coupling of this compound with various terminal alkynes would produce 5-alkynylbenzo[d]oxazole derivatives. These products can serve as versatile intermediates for further transformations, such as click chemistry. nih.gov

Table 2: Typical Conditions for Cross-Coupling Reactions

Reaction Coupling Partner Catalyst System Base Solvent
Suzuki-Miyaura Arylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O
Heck Alkene Pd(OAc)₂ / PPh₃ Et₃N DMF or MeCN

The bromo substituent can be selectively removed through reductive dehalogenation to yield the parent ethyl benzo[d]oxazole-2-carboxylate. Catalytic hydrogenation is a common and effective method for this transformation. organic-chemistry.org The reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. organic-chemistry.orgsci-hub.se This method is often chemoselective, allowing for the reduction of the aryl bromide in the presence of other reducible functional groups like nitro or keto groups under neutral conditions. organic-chemistry.orgresearchgate.net Alternative methods include the use of a hydrogen donor like sodium hypophosphite or silanes in the presence of a catalyst. sci-hub.seacs.org

Table 3: Conditions for Reductive Debromination

Reagent Catalyst Solvent Conditions
H₂ (gas) 10% Pd/C Methanol (B129727) or Ethanol (B145695) Room Temperature, 1 atm
Sodium hypophosphite 10% Pd/C Acetic Acid 50-80 °C

Reactions at the Ethyl Ester Group

The ethyl ester at the C-2 position is susceptible to nucleophilic acyl substitution, allowing for its conversion into other functional groups, most notably carboxylic acids and other esters.

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 5-bromobenzo[d]oxazole-2-carboxylic acid, under either acidic or basic conditions. Base-catalyzed hydrolysis, or saponification, is commonly employed and is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in a co-solvent like methanol or ethanol. rsc.org The reaction proceeds through the formation of the carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid. The synthesis of related carboxylic acids from their esters often utilizes these standard conditions. rsc.org

Table 4: Representative Conditions for Ester Hydrolysis

Reagent Solvent Temperature Product
NaOH (aq) Methanol/H₂O Reflux 5-Bromobenzo[d]oxazole-2-carboxylic acid
LiOH (aq) THF/H₂O Room Temperature 5-Bromobenzo[d]oxazole-2-carboxylic acid

Transesterification allows for the conversion of the ethyl ester into other esters by reaction with a different alcohol in the presence of an acid or base catalyst. For example, reacting this compound with a higher boiling alcohol, such as butanol, in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid, would lead to the formation of butyl 5-bromobenzo[d]oxazole-2-carboxylate. The equilibrium is typically driven towards the product by using a large excess of the reactant alcohol or by removing the ethanol formed during the reaction. Enzymatic transesterification using lipases is also a viable, milder alternative. medcraveonline.com

Table 5: General Conditions for Transesterification

Alcohol Catalyst Conditions Product
Methanol H₂SO₄ (cat.) Reflux Mthis compound
Isopropanol NaOiPr (cat.) Reflux Isopropyl 5-bromobenzo[d]oxazole-2-carboxylate

Amidation and Other Carboxyl Group Transformations

The ethyl ester functional group at the C-2 position of this compound is a versatile handle for various chemical transformations. These include amidation, hydrolysis to the corresponding carboxylic acid, and reduction to an alcohol, providing pathways to a range of important derivatives.

Amidation: The conversion of the ethyl ester to an amide is a key transformation. This is typically achieved by reacting the ester with an appropriate amine. While direct amidation of this compound is not extensively documented in the provided search results, the general synthesis of related amide derivatives often involves activating the corresponding carboxylic acid. For instance, the synthesis of 2-(benzo[d]oxazol-2-ylthio)-N-(5-(substituted)-1,3,4-thiadiazol-2-yl)acetamides is accomplished by activating the carboxylic acid intermediate with water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt), followed by treatment with the requisite amine in the presence of 4-Dimethylaminopyridine (DMAP). nih.gov This suggests a likely two-step pathway for the amidation of this compound: initial hydrolysis to 5-bromobenzo[d]oxazole-2-carboxylic acid, followed by a coupled amidation reaction.

Hydrolysis: The hydrolysis of the ethyl ester to its corresponding carboxylic acid, 5-bromobenzo[d]oxazole-2-carboxylic acid, is a fundamental transformation. This reaction is typically carried out under basic conditions, for example, using an aqueous solution of a hydroxide salt like sodium hydroxide or lithium hydroxide, followed by acidification to protonate the carboxylate salt.

Reduction: The ester group can be reduced to a primary alcohol, yielding (5-bromobenzo[d]oxazol-2-yl)methanol. This transformation is commonly achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). The reaction involves the nucleophilic attack of the hydride on the electrophilic carbonyl carbon of the ester.

Table 1: Key Carboxyl Group Transformations

TransformationProductTypical Reagents
Amidation5-bromobenzo[d]oxazole-2-carboxamide1. NaOH or LiOH (aq), then H₃O⁺2. Amine, EDCI, HOBt, DMAP
Hydrolysis5-bromobenzo[d]oxazole-2-carboxylic acidNaOH or LiOH (aq), then H₃O⁺
Reduction(5-bromobenzo[d]oxazol-2-yl)methanolLiAlH₄ in THF

Reactivity of the Benzo[d]oxazole Core

The fused ring system of benzo[d]oxazole exhibits a rich and complex reactivity profile, influenced by the interplay between the benzene (B151609) and oxazole rings.

Electrophilic aromatic substitution (EAS) reactions on the benzene portion of the benzo[d]oxazole ring are possible, though the presence of the oxazole ring and the bromine substituent significantly influences the regioselectivity. lumenlearning.commasterorganicchemistry.combyjus.comlibretexts.orgyoutube.com Generally, the oxazole ring is considered to be deactivating towards electrophilic attack. The bromine atom at the 5-position is also a deactivating group but directs incoming electrophiles to the ortho and para positions.

Common EAS reactions include nitration and sulfonation. byjus.com

Nitration: This reaction introduces a nitro (NO₂) group onto the benzene ring. It is typically carried out with a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). byjus.com For 4-bromo-7-nitrobenzo[c] acs.orgacs.orgorganic-chemistry.orgoxadiazole, a related heterocyclic system, nitration of the bromo-precursor is achieved using a mixture of concentrated sulfuric and nitric acids at elevated temperatures. The precise position of nitration on the 5-bromobenzo[d]oxazole (B144829) ring would depend on the combined directing effects of the bromine and the fused oxazole ring.

Sulfonation: This involves the introduction of a sulfonic acid (SO₃H) group and is typically performed using fuming sulfuric acid (sulfur trioxide in sulfuric acid). byjus.com

The positions most susceptible to electrophilic attack on the benzo[d]oxazole ring system are generally C4 and C7. The presence of the bromine at C5 would likely direct further substitution to the C7 position, which is ortho to the bromine and para to the oxazole oxygen.

The C-2 position of the benzo[d]oxazole ring is susceptible to nucleophilic attack, especially when substituted with an electron-withdrawing group like the carboethoxy group in the title compound. However, such attacks often lead to ring cleavage rather than simple substitution. pharmaguideline.com The presence of the electron-withdrawing ester group makes the C-2 carbon highly electrophilic.

Reaction with strong nucleophiles like amines can lead to the opening of the oxazole ring. pharmaguideline.comrsc.org For instance, the reaction of benzo[d]oxazoles with secondary amines can result in ring-opening to form N-(2-hydroxyphenyl)amidines. rsc.org

The benzo[d]oxazole ring can be opened under various conditions. As mentioned, strong nucleophiles can induce ring cleavage. pharmaguideline.comrsc.org This reactivity can be harnessed for synthetic purposes, allowing for the formation of new heterocyclic systems.

A notable strategy involves the ring-opening of a benzo[d]oxazole followed by a re-cyclization step. For example, a method for the synthesis of 2-aminobenzoxazoles involves the ring opening of a benzo[d]oxazole with a secondary amine, followed by an iron-catalyzed oxidative cyclization to yield the desired 2-aminobenzoxazole. rsc.org

Another general approach to synthesizing 2-substituted benzoxazoles, which can be seen as a re-cyclization strategy, involves the reaction of 2-aminophenols with various precursors. acs.orgorganic-chemistry.orgnih.gov These methods often proceed through an intermediate that cyclizes to form the benzo[d]oxazole ring. For instance, reacting a 2-aminophenol (B121084) with a tertiary amide in the presence of triflic anhydride (B1165640) and 2-fluoropyridine (B1216828) leads to the formation of a 2-substituted benzoxazole through a cascade of reactions including nucleophilic addition and intramolecular cyclization. nih.gov Similarly, the reaction of 2-aminophenols with β-diketones, catalyzed by a Brønsted acid and copper iodide, yields 2-substituted benzoxazoles. acs.orgorganic-chemistry.org These re-cyclization strategies highlight the dynamic nature of the benzo[d]oxazole ring system.

Spectroscopic and Structural Elucidation Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation (e.g., 1H, 13C, 2D NMR, DEPT)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. For Ethyl 5-bromobenzo[d]oxazole-2-carboxylate, ¹H and ¹³C NMR are fundamental.

¹H NMR spectroscopy would be expected to reveal distinct signals for the aromatic protons on the brominated benzene (B151609) ring and the protons of the ethyl ester group. The aromatic protons would appear as a complex multiplet pattern in the downfield region (typically δ 7.0-8.5 ppm) due to spin-spin coupling. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) protons, coupled to the methyl protons, and a triplet for the terminal methyl (-CH₃) protons, typically in the upfield region of the spectrum.

¹³C NMR spectroscopy provides information on each unique carbon atom in the molecule. Key expected signals include those for the carbonyl carbon of the ester (δ ~160-170 ppm), the carbons of the benzoxazole (B165842) core (δ ~110-150 ppm), and the two distinct carbons of the ethyl group. Distortionless Enhancement by Polarization Transfer (DEPT) experiments would further aid in distinguishing between CH, CH₂, and CH₃ groups.

While specific data for the target compound is scarce, analysis of related structures, such as various substituted oxazoles and benzoxazoles, confirms these general patterns. nih.govrsc.org For instance, the ¹H NMR spectrum of ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate shows the characteristic quartet and triplet for the ethyl ester group. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are predicted values based on analogous structures. Actual experimental values may vary.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic-H7.5 - 8.2 (multiplet)110 - 150
-O-CH₂ -CH₃~4.4 (quartet)~62
-O-CH₂-CH₃ ~1.4 (triplet)~14
Ester C=O-~158
C2 (Oxazole)-~145
C-Br-~118

Mass Spectrometry (MS) Techniques for Molecular Formula Determination and Fragmentation Analysis (e.g., HRMS, ESI-MS)

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), would be used to confirm the molecular formula of this compound, which is C₁₀H₈BrNO₃.

The technique provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. The presence of bromine would be readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio, leading to two major peaks (M+ and M+2) of nearly equal intensity.

Fragmentation analysis within the mass spectrometer provides further structural information by breaking the molecule into smaller, charged fragments, which can be analyzed to piece together the molecular structure. Common fragmentation patterns for this molecule would likely involve the loss of the ethoxy group (-OCH₂CH₃) or the entire ethyl carboxylate group.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For this compound, the key characteristic absorption bands would be:

C=O Stretch (Ester): A strong, sharp absorption band typically found in the range of 1720-1740 cm⁻¹.

C=N Stretch (Oxazole): A medium to strong absorption band around 1630-1680 cm⁻¹.

C-O-C Stretch (Ester and Oxazole): Multiple bands in the fingerprint region, typically between 1000-1300 cm⁻¹.

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

C-Br Stretch: A weak to medium absorption in the lower frequency region, typically 500-650 cm⁻¹.

Studies on similar heterocyclic compounds, such as ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, have utilized IR spectroscopy to confirm the presence of these key functional groups. vensel.org

Table 2: Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Intensity
Ester (C=O)1720 - 1740Strong, Sharp
Oxazole (B20620) (C=N)1630 - 1680Medium - Strong
Aromatic (C=C)1450 - 1600Medium - Weak
Ether (C-O-C)1000 - 1300Medium - Strong
C-Br500 - 650Weak - Medium

X-ray Diffraction Studies for Solid-State Structure and Crystal Engineering

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides definitive proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions.

For this compound, a successful X-ray crystallographic analysis would confirm the planarity of the benzoxazole ring system and reveal the conformation of the ethyl carboxylate substituent. Furthermore, it would provide insight into the crystal packing and any non-covalent interactions, such as halogen bonding or π-π stacking, which are crucial for crystal engineering and understanding the material's solid-state properties.

While a crystal structure for the title compound is not publicly available, a study on the closely related ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate demonstrated the utility of this technique. vensel.org The analysis revealed a monoclinic crystal system and provided detailed information on intermolecular hydrogen bonds that stabilize the crystal lattice. vensel.org

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, Column Chromatography)

Chromatographic techniques are essential for the purification of the synthesized compound and for the assessment of its purity.

Column Chromatography is a preparative technique widely used to isolate the target compound from reaction byproducts and starting materials. The choice of solvent system (eluent) and stationary phase (typically silica (B1680970) gel) is optimized to achieve effective separation based on the polarity differences between the components of the mixture.

High-Performance Liquid Chromatography (HPLC) is a high-resolution analytical technique used to determine the purity of the final product. By using a suitable column and mobile phase, HPLC can separate the target compound from even trace amounts of impurities. The purity is typically determined by the relative area of the peak corresponding to this compound in the chromatogram. Several vendors offer HPLC and other chromatographic data for related benzoxazole compounds, indicating its standard use in quality control. bldpharm.combldpharm.com

Computational Chemistry and Theoretical Characterization

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure of molecules like Ethyl 5-bromobenzo[d]oxazole-2-carboxylate. While specific DFT studies on this exact molecule are not extensively documented in publicly available literature, the methodologies applied to closely related benzoxazole (B165842) derivatives provide a clear framework for understanding its properties.

For instance, studies on 5-benzoxazolecarboxylic acid have utilized the DFT/B3LYP/6-311++G(d,p) level of theory to explore electronic properties and chemical reactivity. dergipark.org.tr Such calculations typically involve the analysis of Frontier Molecular Orbitals (FMO), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity.

The electronic properties of substituted benzoxazoles are significantly influenced by the nature and position of the substituents. In the case of this compound, the bromine atom at the 5-position acts as an electron-withdrawing group, which can influence the electron density distribution across the benzoxazole core. This, in turn, affects the molecule's reactivity and potential interaction sites. Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, can visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack.

Table 1: Representative DFT-Calculated Electronic Properties for a Benzoxazole Core (Note: This table is illustrative and based on typical values for related benzoxazole derivatives, not specific experimental values for this compound.)

PropertyDescriptionTypical Calculated Value Range
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability.-6.5 to -7.5 eV
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.-1.5 to -2.5 eV
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity.4.0 to 5.5 eV
Dipole Moment A measure of the molecule's overall polarity.2.0 to 4.0 Debye

Molecular Modeling Studies for Conformational Analysis and Intermolecular Interactions

Molecular modeling techniques are essential for exploring the three-dimensional structure and intermolecular interactions of this compound. Conformational analysis helps in understanding the spatial arrangement of the ethyl carboxylate group relative to the benzoxazole ring system. The rotational barrier around the C2-C(carboxylate) bond is a key determinant of the molecule's accessible conformations.

While specific molecular modeling studies on this compound are not widely published, research on similar heterocyclic structures provides valuable insights. For example, studies on related benzoxazole derivatives often reveal a preference for planar conformations, which can be influenced by crystal packing forces and intermolecular interactions.

Quantum Chemical Studies of Reaction Energetics and Transition States

Quantum chemical methods, particularly DFT, are instrumental in elucidating the mechanisms of reactions involved in the synthesis of benzoxazoles. For the formation of the benzoxazole ring in derivatives like this compound, computational studies can map out the potential energy surface of the reaction, identifying transition states and intermediates.

A detailed computational study on the synthesis of benzoxazole-2-carboxylate derivatives has shed light on the selectivity of the cyclization reaction. marmara.edu.trebyu.edu.tr The study modeled the reaction mechanism and found a preference for a 5-endo-trig cyclization pathway. marmara.edu.trebyu.edu.tr By calculating the activation energies for different possible routes, researchers can predict the most favorable reaction pathway. These computational results have shown good agreement with experimental findings, confirming that benzoxazole derivatives are the sole products in certain synthetic protocols. marmara.edu.trebyu.edu.tr

The study of transition states provides a deeper understanding of the reaction kinetics. The geometry and energy of the transition state are critical for determining the reaction rate. For the synthesis of this compound, such studies would involve locating the transition state for the intramolecular cyclization step and analyzing its electronic structure.

Predictive Modeling of Synthetic Accessibility and Reaction Selectivity

Computational modeling plays a predictive role in assessing the feasibility of synthetic routes and the selectivity of reactions. For this compound, predictive modeling can help in optimizing reaction conditions to maximize yield and minimize by-products.

As demonstrated in studies of related benzoxazole syntheses, DFT calculations can effectively model the selectivity of reactions. marmara.edu.trebyu.edu.tr For instance, the electronic effects of substituents on the benzene (B151609) ring can be computationally evaluated to predict their impact on reaction yield. It has been observed that electron-donating groups at the C-5 position can increase the yield of the cyclic product. marmara.edu.trebyu.edu.tr This predictive capability is invaluable for designing efficient synthetic strategies for new benzoxazole derivatives.

The computational exploration of reaction mechanisms can also explain observed experimental outcomes, such as why certain cyclization reactions are preferred over others. marmara.edu.trebyu.edu.tr This synergy between predictive modeling and experimental work accelerates the development of novel synthetic methodologies.

Conformational Landscape Analysis of Benzo[d]oxazole Esters

The conformational landscape of a molecule describes the full range of its possible three-dimensional shapes and their relative energies. For this compound, the primary source of conformational flexibility is the ethyl ester group at the 2-position. The orientation of this group is determined by the torsion angles around the single bonds connecting it to the benzoxazole ring.

Applications of Ethyl 5 Bromobenzo D Oxazole 2 Carboxylate in Advanced Organic Synthesis

Role as a Versatile Building Block for Heterocyclic Compound Libraries

The utility of Ethyl 5-bromobenzo[d]oxazole-2-carboxylate as a versatile building block stems from the presence of two key reactive handles that can be addressed by distinct chemical transformations. This dual functionality is highly prized in the synthesis of compound libraries, where structural diversity is generated from a common core.

The bromo group at the C-5 position is a classic substrate for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the introduction of new carbon-carbon and carbon-heteroatom bonds. Chemists can readily couple this position with a vast commercial or proprietary collection of boronic acids (Suzuki coupling), organostannanes (Stille coupling), terminal alkynes (Sonogashira coupling), and amines (Buchwald-Hartwig amination). nih.govlibretexts.org Each of these reactions introduces a new dimension of structural variability, enabling the creation of libraries with diverse aryl, heteroaryl, alkyl, or amino substituents at this position.

Concurrently, the ethyl carboxylate at the C-2 position serves as a second point for diversification. This group can be readily converted into other functionalities, most commonly through hydrolysis to a carboxylic acid, which can then be coupled with a library of amines to form amides. nih.govorganic-chemistry.org The ester itself can also be targeted by other nucleophiles. This orthogonal reactivity allows for a modular approach to library synthesis, where derivatization at C-5 can be followed by a different set of modifications at C-2, exponentially increasing the number of unique compounds that can be generated from a single starting scaffold.

Precursor for the Synthesis of Diverse Benzoxazole-Containing Scaffolds

The benzoxazole (B165842) nucleus is a core component of numerous pharmacologically active agents. nih.govnih.gov this compound serves as an advanced precursor for elaborating this core into more complex, drug-like scaffolds. The transformations of its functional groups are central to this role.

The primary transformation at the C-2 position is the hydrolysis of the ethyl ester to its corresponding carboxylic acid. researchgate.net This reaction is typically straightforward, using standard aqueous base or acid conditions. The resulting 2-carboxybenzoxazole is a key intermediate in its own right. From this acid, a multitude of other functional groups can be accessed. Amide bond formation, one of the most common reactions in pharmaceutical synthesis, is achieved by coupling the acid with various primary or secondary amines using standard peptide coupling reagents. researchgate.net This pathway leads to a vast array of N-substituted 2-carboxamides, a common motif in bioactive molecules.

Furthermore, the C-5 bromo position acts as a linchpin for building molecular complexity through cross-coupling. For example, a Suzuki coupling reaction can append a second heterocyclic ring system, such as a pyridine (B92270) or pyrimidine, creating a more elaborate bi-heterocyclic scaffold. nih.govuzh.ch The combination of these transformations—hydrolysis and amidation at C-2 with cross-coupling at C-5—provides synthetic chemists with a reliable and flexible route to novel and diverse benzoxazole-containing molecular frameworks.

Integration into Multi-component Reactions and Combinatorial Chemistry Approaches

While this compound is a powerful building block, its direct use as a substrate in classical multi-component reactions (MCRs) is not extensively documented. MCRs typically involve the one-pot combination of three or more simple, highly reactive starting materials to rapidly generate molecular complexity. A pre-functionalized and relatively complex molecule like this compound is more often the product of a multi-step synthesis rather than a starting component in an MCR.

However, it is exceptionally well-suited for modern combinatorial chemistry, particularly in the context of parallel synthesis. In this approach, the core scaffold is subjected to a series of reactions in parallel, with each reaction vessel containing a different building block to be added to one of the reactive sites.

For instance, a library can be generated by:

Splitting the parent compound into multiple reaction wells.

Performing a Suzuki coupling in each well, with each well containing a different boronic acid to diversify the C-5 position.

Re-pooling and then splitting the products into a new array of wells.

Hydrolyzing the ester and subsequently performing an amide coupling, with each well containing a different amine to diversify the C-2 position.

This systematic, parallel approach allows for the rapid generation of a large, focused library of related compounds, making it a cornerstone of hit-to-lead campaigns in drug discovery.

Development of Novel Synthetic Pathways to Complex Molecular Architectures

The strategic placement of the bromo and ester functionalities on the benzoxazole core enables the design of elegant and novel synthetic pathways to complex molecular targets. The ability to perform selective and sequential reactions is key to building intricate architectures in a controlled manner.

A hypothetical, yet chemically sound, pathway to a complex, multi-substituted benzoxazole could involve the following sequence:

Suzuki-Miyaura Coupling: The starting material, this compound, is first subjected to a Suzuki coupling with a functionalized aryl or heteroaryl boronic acid (e.g., 4-formylphenylboronic acid). This step builds a new C-C bond at the C-5 position, introducing a new point of functionality.

Reductive Amination: The newly introduced aldehyde group can then be used in a reductive amination reaction with a desired amine, creating a sophisticated side chain at the C-5 position.

Ester Hydrolysis: The ethyl ester at C-2 is then selectively hydrolyzed to the carboxylic acid under basic conditions, leaving the rest of the molecule intact.

Amide Coupling: Finally, the carboxylic acid is coupled with a chiral amine or a complex amine fragment using a peptide coupling agent to complete the synthesis.

This step-wise approach, where each reaction targets a specific site without affecting the other, showcases how this building block facilitates the logical and efficient construction of molecules with precisely defined architectures that would be difficult to access through other means.

Contribution to Chemical Space Exploration through Derivatization

Chemical space exploration is the effort to synthesize and characterize novel compounds to find those with desired properties. This compound is an ideal starting point for this endeavor due to the reliable and high-yielding reactions its functional groups can undergo. The derivatization potential at both the C-2 and C-5 positions allows for a systematic exploration of the structure-activity relationships around the benzoxazole core.

The table below outlines the primary derivatization strategies that can be employed to expand the chemical space from this single precursor.

Reactive SiteReaction TypeReagent ClassResulting Moiety
C5-Br Suzuki-Miyaura CouplingAryl/Heteroaryl Boronic Acids5-Aryl/Heteroaryl-benzoxazole
C5-Br Sonogashira CouplingTerminal Alkynes5-Alkynyl-benzoxazole
C5-Br Buchwald-Hartwig AminationPrimary/Secondary Amines5-(Amino)-benzoxazole
C5-Br Stille CouplingOrganostannanes5-Aryl/Alkenyl-benzoxazole
C2-COOEt HydrolysisAcid or BaseBenzoxazole-2-carboxylic acid
C2-COOH *Amide CouplingPrimary/Secondary AminesBenzoxazole-2-carboxamide
C2-COOEt Aminolysis/AmidationAmines (high temp/cat.)Benzoxazole-2-carboxamide
C2-COOEt ReductionReducing Agents (e.g., LiAlH₄)(Benzoxazol-2-yl)methanol
C2-COOEt HydrazinolysisHydrazine HydrateBenzoxazole-2-carbohydrazide

*Following hydrolysis of the ethyl ester.

By systematically applying these reactions with diverse sets of reagents, researchers can generate hundreds or thousands of unique derivatives. This allows for a thorough exploration of how changes at the C-2 and C-5 positions affect biological activity, solubility, and other pharmaceutically relevant properties, thereby maximizing the potential for discovering novel lead compounds.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Efficient Synthetic Routes

The advancement of synthetic methodologies for preparing Ethyl 5-bromobenzo[d]oxazole-2-carboxylate and its analogues is moving towards greener and more efficient processes. Current research in heterocyclic chemistry highlights several promising avenues.

One key area is the adoption of reaction conditions that minimize waste and energy consumption. For instance, methods utilizing microwave irradiation have been shown to accelerate the synthesis of related oxazole (B20620) and thiophene-carboxylate derivatives, often leading to higher yields in shorter reaction times compared to conventional heating. rjstonline.comnih.gov Another sustainable approach involves the use of recyclable catalysts, such as Brønsted acidic ionic liquid gels, which have been successfully employed for the synthesis of benzoxazoles under solvent-free conditions. nih.govacs.org This method is attractive for industrial applications due to its high yields, simple work-up, and the reusability of the catalyst. acs.org

Furthermore, research is focused on improving atom economy by designing one-pot syntheses that proceed directly from readily available starting materials. A highly efficient method for synthesizing 4,5-disubstituted oxazoles directly from carboxylic acids has been developed, bypassing the need to pre-activate the carboxylic acid as a more reactive derivative like an acid chloride. nih.gov Applying such principles to the synthesis of this compound could streamline its production, making it more cost-effective and environmentally benign. nih.gov

Table 1: Comparison of Synthetic Approaches for Oxazole Derivatives

Synthetic StrategyKey FeaturesPotential Advantages for Target CompoundReference
Microwave-Assisted SynthesisRapid heating, shorter reaction times.Increased throughput, potentially higher yields. rjstonline.comnih.gov
Solvent-Free CatalysisUses heterogeneous catalysts like Brønsted acidic ionic liquid gels.Reduced solvent waste, easy catalyst recovery and reuse. nih.govacs.org
Direct Carboxylic Acid ActivationForms oxazoles directly from carboxylic acids using activating agents like triflylpyridinium reagents.Avoids harsh reagents, improves atom economy, broad substrate scope. nih.gov
Electrophilic Ring ExpansionReaction of aziridines with diazo compounds under microwave heating without catalysts.Clean, activator- and catalyst-free method. nih.gov

Exploration of Novel Catalytic Systems for Selective Functionalization

The bromine atom and ester group on this compound offer clear pathways for modification. However, future research will focus on the selective functionalization of the C-H bonds on the benzoxazole (B165842) core to build molecular complexity. The exploration of novel catalytic systems is central to achieving this goal.

Transition metal catalysis, particularly with palladium, has been shown to be effective for the regioselective C-H bond arylation of benzoxazoles, for instance at the C7 position. researchgate.net Developing ligand-free, heterogeneous palladium-copper synergistic systems could offer robust and recyclable catalysts for such transformations. researchgate.net Rhodium(II) catalysts have also emerged as powerful tools for the synthesis of functionalized naphtho[2,1-d]oxazoles through formal insertion of a metallocarbene into an aromatic C-H bond. nih.gov Adapting these Rh(II)-catalyzed reactions could enable novel intramolecular cyclizations starting from suitably substituted derivatives of the title compound.

Beyond precious metals, the development of catalysts from more abundant and less toxic elements is a major goal. Heterogeneous Brønsted acidic ionic liquids have proven effective in catalyzing the formation of the benzoxazole ring itself and represent a promising class of catalysts for other transformations. nih.govacs.org These systems avoid the use of volatile organic solvents and can be easily recovered and reused, aligning with the principles of green chemistry. nih.govacs.org

Table 2: Potential Catalytic Systems for Functionalizing the Benzo[d]oxazole Core

Catalyst TypeTransformationPotential Application to Target CompoundReference
Palladium-Catalyzed SystemsDirect C-H ArylationSelective functionalization at C4, C6, or C7 positions. researchgate.net
Rhodium(II) CatalystsIntramolecular C-H InsertionSynthesis of fused polycyclic systems from derivatives. nih.gov
Brønsted Acidic Ionic Liquid (BAIL) GelCondensation/CyclizationGreener synthesis of the core structure. nih.govacs.org
Ruthenium CatalystsDehydrogenative CouplingAlternative route for benzoxazole synthesis from primary alcohols. nih.gov

Advanced Mechanistic Studies using In Situ Spectroscopic Techniques

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and designing new transformations. While mechanistic studies on this compound itself are not widely reported, future work will likely employ advanced analytical techniques to probe reaction pathways involving the broader benzoxazole class.

In situ spectroscopic methods, such as ReactIR (Fourier-transform infrared spectroscopy), Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for monitoring the real-time formation and consumption of reactants, intermediates, and products. Applying these techniques could elucidate the precise mechanism of C-H activation or cross-coupling reactions on the benzoxazole ring, helping to identify catalyst resting states and turnover-limiting steps. For example, UV-vis spectroscopy has been used to detect cation radical intermediates in hypervalent iodine(III)-induced cyclizations that form related benzimidazole (B57391) structures. acs.org Similar techniques could be applied to study the electronic effects governing the functionalization of the title compound.

Furthermore, advanced mass spectrometry techniques can identify transient intermediates, while surface plasmon resonance (SPR) assays, which have been used to study the binding of benzoxadiazole derivatives to biological targets, could be adapted to investigate catalyst-substrate interactions. nih.gov

Chemo- and Regioselective Transformations of Poly-functionalized Benzo[d]oxazole Derivatives

This compound is a poly-functionalized molecule, containing an aromatic bromine, an ester, and several C-H bonds on the benzene (B151609) ring, each offering a potential site for reaction. A significant future challenge lies in developing transformations that can selectively target one functional group in the presence of others.

Regioselectivity: Research into the direct C-H functionalization of benzoxazoles has already demonstrated the potential for regioselective arylation at the C7 position using palladium catalysis. researchgate.net Future work will aim to develop catalytic systems that can selectively target the other available positions (C4 and C6), allowing for the programmed synthesis of multi-substituted benzoxazoles.

Chemoselectivity: Developing reactions that discriminate between the different reactive sites is paramount. For example, a reaction could be designed to perform a Suzuki or Buchwald-Hartwig cross-coupling at the C-Br bond without affecting the ester or the aromatic C-H bonds. Conversely, chemoselective methods for the synthesis of oxazoles, such as those using intramolecular Wittig reactions, demonstrate how specific functional groups can be used to construct the heterocyclic ring while preserving other functionalities. acs.org The development of orthogonal reaction strategies, where each functional group can be addressed independently, will be a key enabler for the use of this compound as a versatile synthetic intermediate.

Computational Design of Novel Reactivity and Synthetic Targets

Computational chemistry is an increasingly indispensable tool in modern synthetic design. For this compound, computational methods can be leveraged in several ways to guide future research.

Predicting Reactivity: Density Functional Theory (DFT) calculations can be used to model reaction pathways and predict the most likely sites for electrophilic or nucleophilic attack, as well as the regioselectivity of C-H functionalization under various catalytic conditions. nih.govresearchgate.net This can help researchers rationalize experimental outcomes and screen potential catalysts in silico before attempting them in the lab.

Designing Novel Targets: Molecular docking and quantitative structure-activity relationship (QSAR) studies are widely used to design novel benzoxazole derivatives with specific biological activities, such as anticancer or antimicrobial properties. nih.govbiotech-asia.orgnih.govtandfonline.com By using this compound as a starting scaffold, computational tools can help design novel derivatives with optimized binding to biological targets like kinases or GPCRs. nih.govresearchgate.net These in silico studies can predict the drug-likeness and pharmacokinetic properties of new potential drug candidates, prioritizing the most promising compounds for synthesis and biological evaluation. researchgate.net This computational-led approach accelerates the discovery process and focuses synthetic efforts on molecules with the highest probability of success.

Q & A

Q. What are the optimal synthetic routes for Ethyl 5-bromobenzo[d]oxazole-2-carboxylate?

A multi-step synthesis involves (1) condensation of a ketone (e.g., 1-(2-ethoxyphenyl)ethan-1-one) with ethyl 2-isocyanoacetate in DMSO using iodine as a catalyst at 130°C, followed by (2) ester hydrolysis under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid intermediate, and (3) amide coupling with amines via carbodiimide-mediated activation. Purification via combiflash chromatography (10–15% EtOAc/hexane) is critical for isolating intermediates . Low yields (e.g., 9% in final coupling steps) highlight challenges in optimizing reaction conditions.

Q. How can the structure of this compound be confirmed?

Structural characterization requires a combination of techniques:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., aromatic protons at δ 7.88 ppm, ester carbonyl at δ 155.6 ppm) .
  • Mass spectrometry : ESI-MS ([M+H]+^+ peaks) and HRMS validate molecular weight and fragmentation patterns .
  • HPLC purity : >98% purity at 254 nm ensures minimal impurities .

Q. What safety protocols are recommended for handling this compound?

While the compound is not classified as hazardous under GHS, standard precautions include:

  • Use of impervious gloves, sealed goggles, and protective clothing to avoid skin/eye contact .
  • Work in a well-ventilated area with respiratory protection if handling powders .

Advanced Research Questions

Q. How can contradictory reaction yields (e.g., 9% vs. 64% in synthesis steps) be resolved?

Yield discrepancies often arise from side reactions (e.g., iodine-mediated dimerization) or inefficient purification. Strategies include:

  • Screening alternative catalysts (e.g., CuI for Ullmann couplings) to improve selectivity.
  • Optimizing solvent systems (e.g., replacing DMSO with DMA for better temperature control) .
  • Employing advanced purification techniques like preparative HPLC or recrystallization.

Q. What role does this compound play in medicinal chemistry, particularly as a covalent inhibitor?

The oxazole core acts as a bioisostere for carboxylic acids, enhancing membrane permeability. The bromine atom facilitates late-stage functionalization (e.g., Suzuki couplings for SAR studies). In , the compound’s amide derivative exhibited activity against Chikungunya virus protease, validated via enzyme assays and crystallography .

Q. How can X-ray crystallography (e.g., SHELX software) resolve ambiguities in structural assignments?

SHELX enables refinement of small-molecule crystal structures by analyzing diffraction data. Key steps include:

  • Data collection at high resolution (<1.0 Å) to resolve bromine’s electron density.
  • Twin refinement for crystals with pseudo-symmetry, critical for oxazole derivatives .
  • Validation using R-factors (<0.05 for high-quality data) .

Q. Can isotopic labeling (e.g., 14^{14}14C) of the oxazole ring aid in metabolic studies?

Yes. 14^{14}C-labeled analogs (e.g., 5-bromobenzo[d]oxazol-2-amine [oxazole-14^{14}C]) enable tracing metabolic pathways via autoradiography or LC-MS. Synthesis involves substituting 14^{14}C-enriched reagents during cyclization steps .

Q. How does steric hindrance from the bromine substituent affect reactivity in cross-coupling reactions?

Bromine’s bulkiness can slow Suzuki-Miyaura couplings but enhances regioselectivity. Computational modeling (DFT) predicts activation barriers for Pd-catalyzed reactions, while empirical screening of ligands (e.g., SPhos vs. XPhos) optimizes yields .

Methodological Notes

  • Synthesis Optimization : Replace traditional column chromatography with centrifugal partition chromatography (CPC) to improve recovery of polar intermediates .
  • Data Validation : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) to distinguish overlapping signals in aromatic regions .
  • Safety Compliance : Adhere to OSHA standards (HazCom 2012) for chemical storage and waste disposal, particularly for halogenated byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.